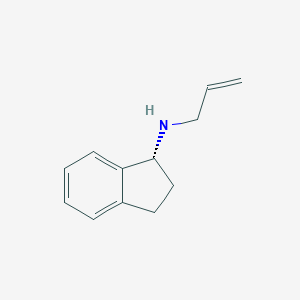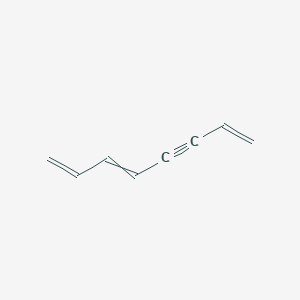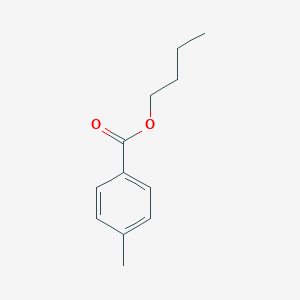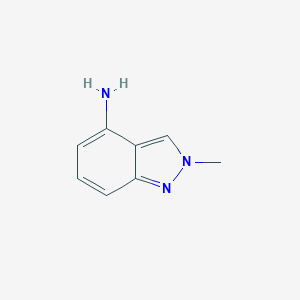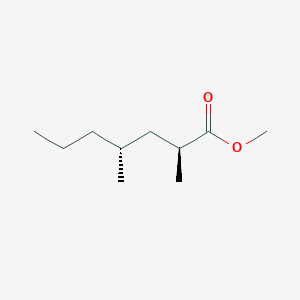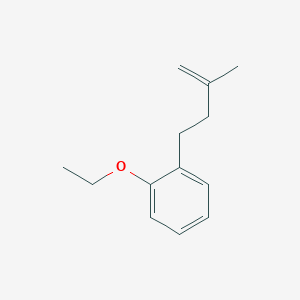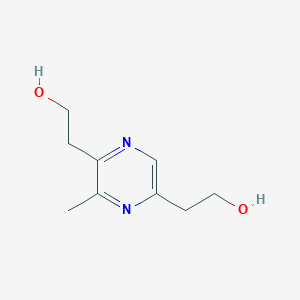![molecular formula C3H5Cl3Si B105980 trichloro-[(E)-prop-1-enyl]silane CAS No. 18083-37-9](/img/structure/B105980.png)
trichloro-[(E)-prop-1-enyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trichloro-[(E)-prop-1-enyl]silane, also known as trichloro(1-propenyl)silane, is an organosilicon compound with the molecular formula C3H5Cl3Si. This compound is characterized by the presence of three chlorine atoms and a vinyl group attached to a silicon atom. It is a colorless liquid with a boiling point of approximately 114.82°C . This compound is primarily used in the synthesis of various organosilicon compounds and has significant applications in the chemical industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: trichloro-[(E)-prop-1-enyl]silane can be synthesized through the hydrosilylation reaction of trichlorosilane with propylene. This reaction typically requires a catalyst, such as chloroplatinic acid, to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of propylene . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of trichloro-1-propenylsilane involves the use of trichlorosilane and chloropropylene as raw materials. The reaction is catalyzed by a solution of chloroplatinic acid and amines in solvents like cyclohexanone or isopropanol . The process is optimized to achieve a production rate of 70-76%, making it a cost-effective method for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: trichloro-[(E)-prop-1-enyl]silane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes.
Substitution: Replacement of chlorine atoms with other functional groups.
Oxidation and Reduction: Transformation of the vinyl group under specific conditions.
Common Reagents and Conditions:
Hydrosilylation: Catalysts like chloroplatinic acid are used.
Substitution: Reagents such as alcohols or amines can replace chlorine atoms.
Oxidation and Reduction: Specific oxidizing or reducing agents are employed depending on the desired product.
Major Products Formed:
Hydrosilylation: Organosilicon compounds with various functional groups.
Substitution: Silanes with different substituents replacing chlorine atoms.
Oxidation and Reduction: Products with modified vinyl groups.
Applications De Recherche Scientifique
trichloro-[(E)-prop-1-enyl]silane has diverse applications in scientific research, including:
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and biomedical devices.
Industry: Utilized in the production of silicone polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of trichloro-1-propenylsilane involves its reactivity with various substrates through hydrosilylation and substitution reactions. The silicon atom in the compound acts as a nucleophile, facilitating the addition or replacement of functional groups. This reactivity is harnessed in the synthesis of complex organosilicon compounds with specific properties .
Comparaison Avec Des Composés Similaires
Trichlorosilane (HSiCl3): A precursor to ultrapure silicon used in the semiconductor industry.
Allyltrichlorosilane (C3H5Cl3Si): Used in the synthesis of organosilicon compounds with allyl groups.
Uniqueness: trichloro-[(E)-prop-1-enyl]silane is unique due to its vinyl group, which imparts distinct reactivity compared to other trichlorosilanes. This makes it particularly valuable in the synthesis of specialized organosilicon compounds with tailored properties for various applications.
Propriétés
Numéro CAS |
18083-37-9 |
|---|---|
Formule moléculaire |
C3H5Cl3Si |
Poids moléculaire |
175.51 g/mol |
Nom IUPAC |
trichloro(prop-1-enyl)silane |
InChI |
InChI=1S/C3H5Cl3Si/c1-2-3-7(4,5)6/h2-3H,1H3 |
Clé InChI |
MYBZUWXXEFKPEE-UHFFFAOYSA-N |
SMILES isomérique |
C/C=C/[Si](Cl)(Cl)Cl |
SMILES |
CC=C[Si](Cl)(Cl)Cl |
SMILES canonique |
CC=C[Si](Cl)(Cl)Cl |
| 18083-37-9 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


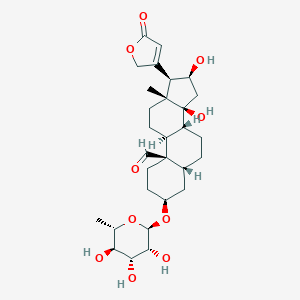

![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)

